molecular formula C14H26N2O2 B1377980 8-(Boc-amino)-2-azaspiro[4.5]decane CAS No. 1341038-05-8

8-(Boc-amino)-2-azaspiro[4.5]decane

Cat. No.: B1377980
CAS No.: 1341038-05-8
M. Wt: 254.37 g/mol
InChI Key: PGYQPWDBUCVPDF-UHFFFAOYSA-N
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Description

8-(Boc-amino)-2-azaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure The term “Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions The spiro[45]decane moiety indicates a bicyclic structure where two rings share a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution with an amine to form the spirocyclic structure. The Boc protecting group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Boc-amino)-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-(Boc-amino)-2-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-(Boc-amino)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    8-(Boc-amino)-1,4-dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring, which can influence its reactivity and biological activity.

    8-(Boc-amino)-3-azaspiro[4.5]decane: Another related compound with a different substitution pattern on the spirocyclic core.

Uniqueness

8-(Boc-amino)-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the Boc-protected amine. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug discovery and materials science applications.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYQPWDBUCVPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148805, DTXSID101153396
Record name Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-14-4, 1609400-93-2
Record name Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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